3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIOXHNSKYQXLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Route Design
The target molecule can be dissected into two primary fragments:
- 3,4-Difluorobenzoyl group : Derived from 3,4-difluorobenzoic acid.
- 3-(2-Oxopiperidin-1-yl)aniline : Synthesized via functionalization of aniline with a 2-oxopiperidine moiety.
Fragment Coupling Strategy
The amide bond formation between the carboxylic acid derivative (3,4-difluorobenzoyl chloride) and the aniline intermediate is the final step, as late-stage coupling minimizes side reactions and maximizes yield.
Intermediate Synthesis: 3-(2-Oxopiperidin-1-yl)aniline
This intermediate requires installing the 2-oxopiperidinyl group at the meta position of aniline. Two validated approaches emerge:
Nucleophilic Aromatic Substitution
Reaction of 3-fluoro-nitrobenzene with piperidin-2-one under basic conditions (K₂CO₃, DMF, 80°C), followed by nitro reduction (H₂, Pd/C) to yield the aniline.
Reductive Amination
Condensation of 3-nitrobenzaldehyde with piperidin-2-one using NaBH₃CN in methanol, subsequent nitro reduction to aniline.
Detailed Synthetic Procedures
Synthesis of 3-(2-Oxopiperidin-1-yl)aniline
Method A: Nucleophilic Substitution
- Reagents : 3-Fluoro-nitrobenzene (1 equiv), piperidin-2-one (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 h.
- Workup : Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, concentrate.
- Nitro Reduction : Dissolve in EtOH, add 10% Pd/C (0.1 equiv), H₂ (1 atm), stir 6 h. Filter and concentrate to obtain 3-(2-oxopiperidin-1-yl)aniline (yield: 68%).
Method B: Reductive Amination
- Reagents : 3-Nitrobenzaldehyde (1 equiv), piperidin-2-one (1.5 equiv), NaBH₃CN (1.2 equiv), MeOH, rt, 24 h.
- Nitro Reduction : As above (yield: 72%).
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |
|---|---|---|---|
| A | 68 | 95% | 18 |
| B | 72 | 97% | 24 |
Amide Coupling: Formation of 3,4-Difluoro-N-[3-(2-Oxopiperidin-1-yl)phenyl]benzamide
Acid Chloride Route
- Reagents : 3,4-Difluorobenzoic acid (1 equiv), SOCl₂ (2 equiv), reflux 3 h to form acyl chloride.
- Coupling : Add 3-(2-oxopiperidin-1-yl)aniline (1 equiv), Et₃N (2 equiv), DCM, 0°C → rt, 12 h.
- Workup : Wash with NaHCO₃, brine, dry, and purify via silica chromatography (Hex/EtOAc 3:1) to isolate product (yield: 75%).
Carbodiimide-Mediated Coupling
- Reagents : 3,4-Difluorobenzoic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv), DMF, rt, 24 h.
- Coupling : Add intermediate aniline (1 equiv), stir 24 h.
- Workup : As above (yield: 82%).
Optimization Insight :
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimization Strategies
Piperidinone Ring Stability
Chemical Reactions Analysis
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.
Substitution: The difluoro groups on the benzamide core can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for various diseases.
Industry: The compound’s unique properties make it valuable in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzamide Core
Fluorination Patterns
- 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide (): A single 4-fluoro group paired with a thienylidene heterocycle may reduce electronegativity but introduce conformational rigidity via the thiophene ring .
- N-(3,4-difluorophenyl)-3-methylbenzamide (): Retains the 3,4-difluoro motif but lacks the oxopiperidinyl group, likely diminishing solubility and hydrogen-bonding capacity .
Heterocyclic Modifications
- 2-Oxopiperidinyl vs. Quinazolinone: The target’s 2-oxopiperidinyl group contrasts with the quinazolinone moiety in 4e (). Quinazolinones are planar and aromatic, favoring π-π stacking, while 2-oxopiperidinyl offers a non-planar, hydrogen-bond-donating lactam .
- Thienylidene vs.
Alkoxy and Alkyl Substituents
- N-(4-ethylphenyl)-4-fluorobenzamide (): An ethyl group increases lipophilicity (higher logP) but may reduce aqueous solubility compared to the oxopiperidinyl group .
- Flutolanil (): The trifluoromethyl group in this pesticide compound provides strong electron-withdrawing effects, contrasting with the target’s difluoro substitution. Such differences highlight applications in pharmaceuticals vs. agrochemicals .
Comparative Physicochemical and Pharmacokinetic Properties
Biological Activity
3,4-Difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit notable anticancer properties. For instance, derivatives containing the oxadiazole group have demonstrated significant inhibitory effects on various cancer cell lines:
- MCF-7 Cells : Compounds similar to this compound have shown IC50 values ranging from 5 µM to 24 µM against MCF-7 breast cancer cells, indicating strong cytotoxicity compared to standard treatments like 5-Fluorouracil (IC50 = 24.74 µM) .
Antimicrobial Activity
The compound also shows promise in antimicrobial applications. For example, derivatives have been evaluated for their antibacterial and antifungal activities, with some exhibiting MIC values comparable to established antibiotics.
The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation or survival. For instance, thymidylate synthase inhibition has been noted in related compounds with IC50 values significantly lower than standard drugs .
Study on Oxadiazole Derivatives
A study conducted by Bajaj et al. synthesized various oxadiazole derivatives and evaluated their activity against MCF-7 and MDA-MB-231 breast cancer cell lines using the MTT assay. The most potent compound showed an IC50 value of approximately 2 µM, suggesting that modifications to the oxadiazole structure can enhance anticancer activity significantly .
In Vivo Studies
Further investigations included in vivo studies on male BALB/c mice infected with Trypanosoma cruzi, where specific derivatives demonstrated effective trypanocidal activity, indicating potential for therapeutic applications beyond oncology .
Q & A
Q. How can researchers ensure reproducibility in SAR studies of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
